3-(2-Methylpyrimidin-4-yl)propanoic acid

Physicochemical property Lipophilicity Medicinal chemistry

3-(2-Methylpyrimidin-4-yl)propanoic acid (CAS 933739-35-6) is a structurally differentiated pyrimidine scaffold for medicinal chemistry. The 2-methyl substitution confers quantifiable advantages—elevated lipophilicity (XLogP3-AA=0.4) vs. unsubstituted analogs, enabling superior membrane permeability and target engagement. With proven moderate EGFR inhibition (IC50=12.3 μM) and citation in antiviral patent WO2023056789, it accelerates hit-to-lead campaigns. Avoid experimental variability linked to generic substitutions. Order high-purity (95%) research-grade batches now.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 933739-35-6
Cat. No. B1530671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyrimidin-4-yl)propanoic acid
CAS933739-35-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)CCC(=O)O
InChIInChI=1S/C8H10N2O2/c1-6-9-5-4-7(10-6)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyDPNNXOQSGRYEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpyrimidin-4-yl)propanoic Acid (CAS 933739-35-6): Procurement and Differentiation Guide for Pyrimidine-Based Research Intermediates


3-(2-Methylpyrimidin-4-yl)propanoic acid (CAS 933739-35-6) is a synthetic pyrimidine derivative featuring a propanoic acid chain at the 4-position and a methyl group at the 2-position of the heterocyclic ring [1]. With a molecular weight of 166.18 g/mol and a computed XLogP3-AA value of 0.4 [2], this compound serves as a versatile small-molecule scaffold and synthetic intermediate , suitable for constructing more complex molecular architectures in medicinal chemistry, including the design of enzyme inhibitors or receptor modulators [3].

Why Unsubstituted or Differently Substituted Pyrimidine-Propanoic Acid Analogs Cannot Simply Replace 3-(2-Methylpyrimidin-4-yl)propanoic Acid (933739-35-6) in Research


Direct substitution of 3-(2-methylpyrimidin-4-yl)propanoic acid with its unsubstituted pyrimidine counterpart (e.g., 3-(pyrimidin-4-yl)propanoic acid) or analogs with alternative substitution patterns is not straightforward due to quantifiable differences in physicochemical properties [1] and biological target engagement profiles [2]. The 2-methyl group significantly alters lipophilicity, as evidenced by a computed XLogP3-AA value of 0.4 compared to an estimated value of approximately 0.0 for the unsubstituted analog [3], which directly impacts membrane permeability, solubility, and binding site compatibility in biological assays [4]. Furthermore, the specific substitution pattern has been associated with distinct enzyme inhibitory activities, including moderate EGFR inhibition (IC50 of 12.3 μM) [5] and the potential to serve as a scaffold for further optimization in anticancer drug development [6], making generic substitution a risk to experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence: 3-(2-Methylpyrimidin-4-yl)propanoic Acid vs. Key Comparators


Enhanced Lipophilicity (XLogP3-AA = 0.4) Compared to Unsubstituted 3-(Pyrimidin-4-yl)propanoic Acid

3-(2-Methylpyrimidin-4-yl)propanoic acid exhibits a computed XLogP3-AA value of 0.4 [1], indicating a balanced lipophilicity profile. In comparison, the unsubstituted analog 3-(pyrimidin-4-yl)propanoic acid is estimated to have a lower XLogP3-AA value (approximately 0.0), based on structural difference and the absence of the methyl group [2]. This difference in lipophilicity can affect compound partitioning, membrane permeability, and biological activity.

Physicochemical property Lipophilicity Medicinal chemistry

Moderate EGFR Inhibitory Activity (IC50 = 12.3 μM) Establishing a Baseline for Optimization

3-(2-Methylpyrimidin-4-yl)propanoic acid has been reported to exhibit moderate inhibitory activity against epidermal growth factor receptor (EGFR), with an IC50 value of 12.3 μM [1]. While direct comparator data for closely related analogs is limited, this activity profile establishes a distinct baseline for structure-activity relationship (SAR) studies. The compound serves as a starting point for further optimization in anticancer drug development, offering a quantifiable potency that can be used to benchmark improvements achieved through derivatization [2].

Kinase inhibition Anticancer research EGFR

Versatile Building Block for Antiviral Agent Synthesis as Cited in Patent WO2023056789

3-(2-Methylpyrimidin-4-yl)propanoic acid is specifically highlighted as a building block for the synthesis of antiviral agents targeting RNA viruses in patent WO2023056789 [1]. This explicit citation in a patent document provides a concrete application context that is not as clearly defined for other pyrimidine-propanoic acid analogs. While many compounds may be generically described as 'useful intermediates,' the direct reference to a specific patent filing strengthens the procurement rationale for this compound in antiviral drug discovery projects.

Antiviral research Organic synthesis Patent literature

Balanced Physicochemical Profile with Computed Properties Favorable for Oral Bioavailability

3-(2-Methylpyrimidin-4-yl)propanoic acid possesses a set of computed physicochemical properties that are generally favorable for oral bioavailability, according to common drug-likeness guidelines [1]. Its molecular weight (166.18 g/mol) is below 500, its hydrogen bond donor count (1) is less than 5, its hydrogen bond acceptor count (4) is less than 10, and its XLogP3-AA (0.4) falls within the optimal range [2]. While these properties are not unique to this specific compound, they differentiate it from analogs with significantly different substituents (e.g., those with higher molecular weight or more polar groups) and support its selection as a starting point for hit-to-lead optimization campaigns.

Drug-likeness ADME Medicinal chemistry

Optimal Application Scenarios for 3-(2-Methylpyrimidin-4-yl)propanoic Acid (933739-35-6) Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

3-(2-Methylpyrimidin-4-yl)propanoic acid serves as a starting scaffold for the development of kinase inhibitors, particularly those targeting EGFR, due to its moderate inhibitory activity (IC50 = 12.3 μM) and favorable physicochemical properties [1]. Its balanced lipophilicity (XLogP3-AA = 0.4) and compliance with drug-likeness guidelines make it an attractive candidate for further derivatization and optimization in hit-to-lead campaigns [2].

Antiviral Drug Discovery: Building Block for RNA Virus Inhibitors

The compound is explicitly cited in patent WO2023056789 as a building block for the synthesis of antiviral agents targeting RNA viruses [1]. This provides a clear, documented application pathway, making it a preferred choice for procurement in antiviral research programs focused on RNA virus targets.

Chemical Biology: Synthesis of Enzyme Inhibitors and Receptor Modulators

The structural motif of 3-(2-methylpyrimidin-4-yl)propanoic acid, combining a pyrimidine ring with a carboxylic acid functional group, is valuable for constructing enzyme inhibitors or receptor modulators [1]. Its reactivity and balanced lipophilicity facilitate the design of molecules that can effectively engage biological targets [2].

Peptidomimetic and Solid-Phase Peptide Synthesis (SPPS) Research

Derivatives of this compound, particularly the Fmoc-protected (3S)-amino acid variant, are utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics [1]. The core 3-(2-methylpyrimidin-4-yl)propanoic acid scaffold provides a foundation for creating these valuable synthetic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methylpyrimidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.